REACTION_CXSMILES
|
[C:1]([C:4]1[C:5](=[O:22])[N:6]([CH2:18][CH:19]([CH3:21])[CH3:20])[N:7]=[C:8]([C:10]2[CH:15]=[CH:14][C:13](C)=[C:12](F)[CH:11]=2)[CH:9]=1)([OH:3])=[O:2].C(N1C(=O)C(C(OC)=O)=CC(C2C=CC=CC=2)=N1)C(C)C>>[C:1]([C:4]1[C:5](=[O:22])[N:6]([CH2:18][CH:19]([CH3:20])[CH3:21])[N:7]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:9]=1)([OH:3])=[O:2]
|
Name
|
( 7 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C(N(N=C(C1)C1=CC(=C(C=C1)C)F)CC(C)C)=O
|
Name
|
2-isobutyl-4-methoxycarbonyl-6-phenyl-2H-pyridazin-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N1N=C(C=C(C1=O)C(=O)OC)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C(N(N=C(C1)C1=CC=CC=C1)CC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |